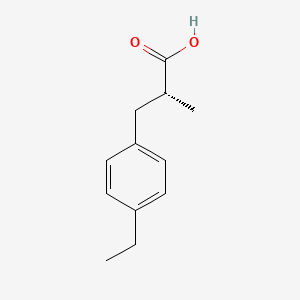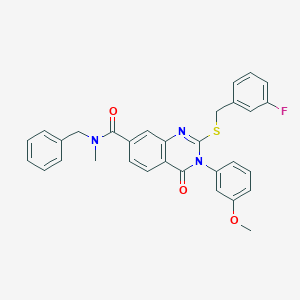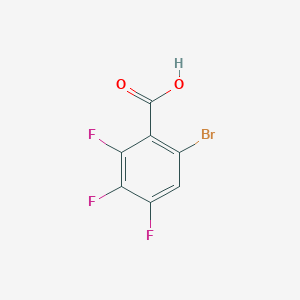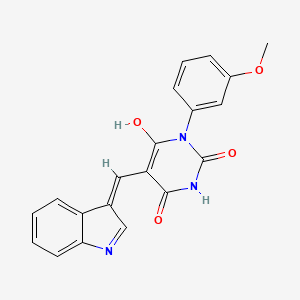
(2R)-3-(4-Ethylphenyl)-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-3-(4-Ethylphenyl)-2-methylpropanoic acid, also known as Ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain, fever, and inflammation. It is one of the most widely used drugs in the world and is available over-the-counter in many countries. Ibuprofen is a chiral compound, meaning it has two enantiomers, (R)-ibuprofen and (S)-ibuprofen. (R)-ibuprofen is the active enantiomer and is responsible for the drug's therapeutic effects.
作用機序
(2R)-3-(4-Ethylphenyl)-2-methylpropanoic acid works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. There are two isoforms of COX, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is responsible for the production of prostaglandins that maintain normal physiological functions, such as protecting the stomach lining and regulating blood flow to the kidneys. COX-2 is inducible and is responsible for the production of prostaglandins that are involved in inflammation and pain. (2R)-3-(4-Ethylphenyl)-2-methylpropanoic acid inhibits both COX-1 and COX-2, but at higher doses, it selectively inhibits COX-2.
Biochemical and Physiological Effects
(2R)-3-(4-Ethylphenyl)-2-methylpropanoic acid has a number of biochemical and physiological effects. In addition to inhibiting the production of prostaglandins, it also inhibits the production of thromboxane A2, which is involved in blood clotting. (2R)-3-(4-Ethylphenyl)-2-methylpropanoic acid has been shown to reduce the risk of heart attack and stroke in patients with cardiovascular disease. It also has antioxidant properties and has been shown to protect against oxidative stress.
実験室実験の利点と制限
(2R)-3-(4-Ethylphenyl)-2-methylpropanoic acid is widely used in laboratory experiments due to its well-established pharmacological effects and low toxicity. It is relatively inexpensive and easy to obtain. However, its effects can vary depending on the dose and route of administration, and it can interact with other drugs and compounds.
将来の方向性
There are many potential future directions for research on ibuprofen. One area of interest is the development of new formulations and delivery methods that can improve its efficacy and reduce its side effects. Another area of interest is the investigation of its effects on other physiological processes, such as inflammation in the brain and the immune system. Additionally, there is interest in exploring the potential of ibuprofen as a treatment for other conditions, such as cancer and Alzheimer's disease.
合成法
(2R)-3-(4-Ethylphenyl)-2-methylpropanoic acid can be synthesized through various methods, including the Friedel-Crafts acylation of isobutylbenzene, the Grignard reaction of isobutylmagnesium chloride with benzophenone, and the reduction of ibuprofen methyl ketone with sodium borohydride. The most common method used in industry is the Friedel-Crafts acylation, which involves the reaction of isobutylbenzene with acetyl chloride in the presence of aluminum chloride.
科学的研究の応用
(2R)-3-(4-Ethylphenyl)-2-methylpropanoic acid has been extensively studied in scientific research for its anti-inflammatory, analgesic, and antipyretic properties. It has been found to be effective in treating a variety of conditions, including osteoarthritis, rheumatoid arthritis, menstrual cramps, headaches, and fever. (2R)-3-(4-Ethylphenyl)-2-methylpropanoic acid works by inhibiting the production of prostaglandins, which are responsible for inflammation, pain, and fever.
特性
IUPAC Name |
(2R)-3-(4-ethylphenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-10-4-6-11(7-5-10)8-9(2)12(13)14/h4-7,9H,3,8H2,1-2H3,(H,13,14)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZPPEQDIQJNFB-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C[C@@H](C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-(4-Ethylphenyl)-2-methylpropanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2880827.png)



![7-(4-bromophenyl)-5-phenyl-N-(thiophen-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2880836.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2880837.png)
![7-(benzylthio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2880839.png)

![Methyl 3-[(2-hydroxy-4-methylsulfanylbutyl)sulfamoyl]-4-methoxybenzoate](/img/structure/B2880841.png)
![1-butyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2880842.png)
![Methyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B2880844.png)
![2-Cyclopropyl-5-(thiophen-3-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2880846.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2880848.png)
![[3-(4-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2880849.png)